(5-Chloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone
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Overview
Description
(5-Chloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone is a synthetic organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and materials science
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that (5-Chloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone may also interact with various biological targets.
Mode of Action
It’s known that benzofuran derivatives, which this compound is a part of, exhibit their activity through interactions with their targets .
Biochemical Pathways
Similar compounds have been shown to impact a variety of biological activities, suggesting that this compound may also influence multiple biochemical pathways .
Pharmacokinetics
It’s known that the bioavailability of similar compounds has been improved in recent years, allowing for once-daily dosing .
Result of Action
Similar compounds have been shown to have diverse biological activities , suggesting that this compound may also have a range of effects at the molecular and cellular level.
Action Environment
It’s known that the activity of similar compounds can be influenced by various environmental factors .
Biochemical Analysis
Biochemical Properties
Benzofuran derivatives have been shown to interact with various enzymes and proteins . For instance, some benzofuran derivatives have shown significant inhibitory effects on Src kinase .
Cellular Effects
Some benzofuran derivatives have been shown to have anticancer activity against human ovarian cancer cell lines .
Molecular Mechanism
Benzofuran derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes or ketones. For instance, 3-methylphenol can react with chloroacetyl chloride in the presence of a base to form 5-chloro-3-methylbenzofuran.
Introduction of Phenylmethanone Moiety: The phenylmethanone group can be introduced via Friedel-Crafts acylation. This involves reacting the benzofuran derivative with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. This often includes:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalyst Optimization: Employing more efficient catalysts to reduce reaction times and improve yields.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a variety of substituted benzofuran derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (5-Chloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone is used as a building block for synthesizing more complex molecules
Biology and Medicine
This compound has shown promise in medicinal chemistry due to its potential biological activities. Benzofuran derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties . Research is ongoing to explore its efficacy and mechanism of action in treating various diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and dyes. Its chemical stability and reactivity make it a valuable intermediate in manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
(5-Chloro-2-methyl-1-benzofuran-3-yl)(phenyl)methanone: Similar structure but with different substitution pattern, leading to variations in reactivity and biological activity.
(5-Bromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone: Bromine substitution instead of chlorine, which can affect its chemical properties and applications.
Uniqueness
(5-Chloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methyl groups on the benzofuran core, along with the phenylmethanone moiety, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(5-chloro-3-methyl-1-benzofuran-2-yl)-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO2/c1-10-13-9-12(17)7-8-14(13)19-16(10)15(18)11-5-3-2-4-6-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGWVZHTNLQTNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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